molecular formula C17H18OS B14536988 2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one CAS No. 61914-44-1

2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one

Cat. No.: B14536988
CAS No.: 61914-44-1
M. Wt: 270.4 g/mol
InChI Key: UAYLCAGIJWNVAF-UHFFFAOYSA-N
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Description

2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one is an organic compound with a complex structure that includes cyclopropyl and cyclopent-2-en-1-one rings, as well as a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one typically involves multiple steps, including cycloaddition reactions and functional group transformations. One common approach is the Diels-Alder reaction, which forms the cyclopent-2-en-1-one ring . The phenylsulfanyl group can be introduced through nucleophilic substitution reactions, using reagents such as thiophenol and appropriate catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thiophenol, appropriate catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, alkanes

    Substitution: Various substituted derivatives

Mechanism of Action

The mechanism of action of 2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The compound’s unique structure allows it to bind to specific receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one is unique due to its combination of cyclopropyl and cyclopent-2-en-1-one rings with a phenylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

61914-44-1

Molecular Formula

C17H18OS

Molecular Weight

270.4 g/mol

IUPAC Name

2-methyl-3-[2-(2-phenylsulfanylethenyl)cyclopropyl]cyclopent-2-en-1-one

InChI

InChI=1S/C17H18OS/c1-12-15(7-8-17(12)18)16-11-13(16)9-10-19-14-5-3-2-4-6-14/h2-6,9-10,13,16H,7-8,11H2,1H3

InChI Key

UAYLCAGIJWNVAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCC1=O)C2CC2C=CSC3=CC=CC=C3

Origin of Product

United States

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